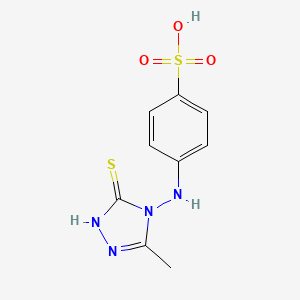

N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid

CAS No.: 53131-82-1

Cat. No.: VC17332611

Molecular Formula: C9H10N4O3S2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53131-82-1 |

|---|---|

| Molecular Formula | C9H10N4O3S2 |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid |

| Standard InChI | InChI=1S/C9H10N4O3S2/c1-6-10-11-9(17)13(6)12-7-2-4-8(5-3-7)18(14,15)16/h2-5,12H,1H3,(H,11,17)(H,14,15,16) |

| Standard InChI Key | JBIWGBFDOSSLHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NNC(=S)N1NC2=CC=C(C=C2)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Overview

N-(1,5-Dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid belongs to the class of sulfonamide derivatives incorporating a 1,2,4-triazole ring. Its IUPAC name, 4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid, reflects the integration of a sulfonic acid group at the para position of the benzene ring and a methyl-substituted triazole-thione system. The compound’s structural uniqueness arises from the conjugation of these two pharmacophoric motifs, which are independently associated with diverse biological activities.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 53131-82-1 |

| Molecular Formula | C₉H₁₀N₄O₃S₂ |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid |

| SMILES | CC1=NNC(=S)N1NC2=CC=C(C=C2)S(=O)(=O)O |

| InChIKey | JBIWGBFDOSSLHQ-UHFFFAOYSA-N |

The triazole ring’s electron-rich nature and the sulfonic acid group’s hydrophilicity contribute to the compound’s solubility in polar solvents, a critical factor for its potential use in drug formulation.

Synthesis and Analytical Characterization

Analytical Methods

High-performance liquid chromatography (HPLC) is the primary method for analyzing this compound. A reverse-phase HPLC protocol using a Newcrom R1 column effectively separates it under the following conditions:

Table 2: HPLC Parameters

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (C18 stationary phase) |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile/Water/Formic Acid (MS-compatible) |

| Detection | UV-Vis or Mass Spectrometry |

The substitution of phosphoric acid with formic acid enhances compatibility with mass spectrometry, enabling precise molecular weight determination and structural elucidation.

Molecular and Electronic Properties

The compound’s electronic configuration is defined by the triazole-thione system, which exhibits tautomeric equilibria between thiol and thione forms. This tautomerism influences its reactivity, particularly in metal coordination and hydrogen-bonding interactions . Density functional theory (DFT) calculations predict significant electron density localization at the sulfur and nitrogen atoms, suggesting potential sites for electrophilic or nucleophilic attacks.

The sulphanilic acid moiety introduces a strong acidic sulfonic acid group (pKa ≈ 1.5), ensuring high water solubility and facilitating salt formation with basic counterions. This property is advantageous for enhancing bioavailability in drug design.

Hypothesized Biological Activities

Though direct pharmacological data are scarce, the compound’s structural analogs provide insights into potential applications:

Antimicrobial Activity

Triazole-thione derivatives demonstrate broad-spectrum antimicrobial activity by inhibiting bacterial enzymes like dihydrofolate reductase (DHFR) or disrupting cell membrane integrity . The sulfonic acid group may enhance solubility, improving pharmacokinetic profiles.

Anti-Inflammatory Effects

Pyrazole-thiazolidinone hybrids exhibit cyclooxygenase (COX) and TNF-α inhibition, suggesting that the triazole-sulphanilic acid scaffold might modulate inflammatory pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume